6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core, a piperidine ring, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a suitable solvent and catalyst, followed by the addition of tert-butyl groups and the formation of the pyridazinone core through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar structure but lacks the piperidine ring.
4-tert-Butyl-2,6-dimethylacetophenone: Contains tert-butyl groups and a methoxy group but has a different core structure.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Contains tert-butyl groups and methoxy groups but has a different overall structure
Uniqueness
6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core, a piperidine ring, and a methoxyphenoxy group.
Properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-16(30-19-8-6-18(29-5)7-9-19)22(28)25-14-12-17(13-15-25)26-21(27)11-10-20(24-26)23(2,3)4/h6-11,16-17H,12-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLIQJNUOAORDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C(C)(C)C)OC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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